molecular formula C18H18O6 B8817863 Dimethyl 2,2'-(1,4-phenylenebis(methaneylylidene))bis(3-oxobutanoate)

Dimethyl 2,2'-(1,4-phenylenebis(methaneylylidene))bis(3-oxobutanoate)

Cat. No.: B8817863
M. Wt: 330.3 g/mol
InChI Key: JOKUAUYWWDXSHM-KAVGSWPWSA-N
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Description

Dimethyl 2,2’-(1,4-phenylenebis(methaneylylidene))bis(3-oxobutanoate) is an organic compound with the molecular formula C18H18O6 This compound is known for its unique structure, which includes a phenylenebis(methaneylylidene) core flanked by two dimethyl 3-oxobutanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-(1,4-phenylenebis(methaneylylidene))bis(3-oxobutanoate) typically involves a multi-step process. One common method includes the condensation reaction between 1,4-phenylenebis(methaneylylidene) and dimethyl 3-oxobutanoate under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(1,4-phenylenebis(methaneylylidene))bis(3-oxobutanoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: Alcohols or alkanes, depending on the reducing agent used.

    Substitution: Substituted derivatives with functional groups like amines or thiols.

Scientific Research Applications

Dimethyl 2,2’-(1,4-phenylenebis(methaneylylidene))bis(3-oxobutanoate) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-(1,4-phenylenebis(methaneylylidene))bis(3-oxobutanoate) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can trigger various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((1E,1’E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-bromophenol)
  • 2,2’-((1E,1’E)-(2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl))bis(6-bromoquinoline)

Uniqueness

Dimethyl 2,2’-(1,4-phenylenebis(methaneylylidene))bis(3-oxobutanoate) is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its phenylenebis(methaneylylidene) core and dimethyl 3-oxobutanoate groups provide a versatile framework for various chemical modifications and interactions.

Properties

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

methyl (2E)-2-[[4-[(E)-2-methoxycarbonyl-3-oxobut-1-enyl]phenyl]methylidene]-3-oxobutanoate

InChI

InChI=1S/C18H18O6/c1-11(19)15(17(21)23-3)9-13-5-7-14(8-6-13)10-16(12(2)20)18(22)24-4/h5-10H,1-4H3/b15-9+,16-10+

InChI Key

JOKUAUYWWDXSHM-KAVGSWPWSA-N

Isomeric SMILES

CC(=O)/C(=C\C1=CC=C(C=C1)/C=C(/C(=O)OC)\C(=O)C)/C(=O)OC

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)C=C(C(=O)C)C(=O)OC)C(=O)OC

Origin of Product

United States

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